

# ML347 as a selective ALK2 inhibitor

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## Compound of Interest

Compound Name: ML347

Cat. No.: B609147

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An In-Depth Technical Guide to **ML347**: A Selective ALK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **ML347**, a potent and selective small molecule inhibitor of Activin Receptor-Like Kinase 2 (ALK2). **ML347** serves as a critical research tool for investigating the physiological and pathological roles of the ALK2 signaling pathway, particularly in disorders such as Fibrodysplasia Ossificans Progressiva (FOP).

## Core Properties of ML347

**ML347**, also known as LDN-193719, is a pyrazolo[1,5-a]pyrimidine-based compound that acts as an ATP-competitive inhibitor of ALK2.<sup>[1]</sup> Its high selectivity allows for the precise dissection of ALK2-mediated signaling pathways.

| Property          | Value  | Reference   |
|-------------------|--|---|
| Molecular Formula | C <sub>22</sub> H <sub>16</sub> N <sub>4</sub> O | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight  | 352.39 g/mol                                     | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| CAS Number        | 1062368-49-3                                     | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| Synonyms          | LDN-193719, LDN193719                            | <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a> |

## Quantitative Activity of ML347

The inhibitory activity of **ML347** has been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC<sub>50</sub>) is a key measure of its potency.

## Biochemical Kinase Assay Data

This data reflects the direct inhibitory effect of **ML347** on the kinase activity of purified enzymes.

| Target Kinase | IC <sub>50</sub> (nM) | Fold Selectivity vs. ALK2 | Reference   |
|---------------|-----------------------|---------------------------|---|
| ALK2 (ACVR1)  | 32                    | -                         | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a> |
| ALK1          | 46                    | 0.7x                      | <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>   |
| ALK3 (BMPR1A) | 10,800                | >300x                     | <a href="#">[1]</a> <a href="#">[4]</a>   |
| ALK6 (BMPR1B) | 9,830                 | >300x                     | <a href="#">[1]</a> <a href="#">[4]</a>   |
| VEGF-R2 (KDR) | >10,000               | >312x                     | <a href="#">[3]</a> <a href="#">[4]</a>   |
| ALK4          | >100,000              | >3000x                    | <a href="#">[1]</a> <a href="#">[4]</a>   |
| ALK5          | >100,000              | >3000x                    | <a href="#">[1]</a> <a href="#">[4]</a>   |
| BMPR2         | >100,000              | >3000x                    | <a href="#">[1]</a>   |
| TGFBR2        | >100,000              | >3000x                    | <a href="#">[1]</a>   |
| AMPK          | >100,000              | >3000x                    | <a href="#">[1]</a>   |

## Cellular Assay Data

This data demonstrates the activity of **ML347** in a cellular context, indicating its ability to cross cell membranes and inhibit the target in a more biologically relevant environment.

| Assay Description                        | Cell Line | IC <sub>50</sub> (nM) | Reference   |
|--|-----------|-----------------------|---|
| BMP4-induced Signaling Inhibition        | C2C12BRA  | 152                   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| BMP-responsive Luciferase Reporter Assay | C2C12     | 152                   | <a href="#">[1]</a>   |

## Experimental Protocols

The following are detailed methodologies for key experiments used to characterize **ML347**.

### In Vitro ALK2 Kinase Inhibition Assay

This protocol outlines a typical biochemical assay to determine the IC<sub>50</sub> of **ML347** against ALK2.

- Reagents and Materials:
  - Recombinant human ALK2 enzyme.
  - Myelin Basic Protein (MBP) or a synthetic peptide substrate.
  - <sup>33</sup>P-ATP or ADP-Glo™ Kinase Assay (Promega).
  - Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT).[\[8\]](#)
  - **ML347** stock solution in DMSO.
  - 96-well or 384-well plates.
  - Scintillation counter or luminometer.
- Procedure:
  1. Prepare serial dilutions of **ML347** in DMSO and then dilute into the kinase reaction buffer.

2. In a multi-well plate, add the ALK2 enzyme, the substrate, and the diluted **ML347** or DMSO vehicle control.
3. Initiate the kinase reaction by adding ATP (e.g., 10  $\mu$ M) and  $^{33}\text{P}$ -ATP.
4. Incubate the plate at 30°C for a specified time (e.g., 60-120 minutes).
5. Terminate the reaction by adding a stop solution (e.g., phosphoric acid or SDS-PAGE loading buffer).
6. For radiolabeling, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated  $^{33}\text{P}$ -ATP, and measure the incorporated radioactivity using a scintillation counter.
7. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure ADP production, which corresponds to kinase activity.[\[8\]](#)
8. Plot the percentage of kinase inhibition against the logarithm of the **ML347** concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## Cellular BMP-Responsive Luciferase Reporter Assay

This protocol describes a cell-based assay to measure the inhibition of the BMP signaling pathway by **ML347**.

- Reagents and Materials:
  - C2C12 cells.
  - DMEM with 10% FBS, penicillin/streptomycin.
  - BMP-responsive element (BRE)-luciferase reporter construct.
  - A constitutively expressed Renilla luciferase construct (for normalization).
  - Transfection reagent (e.g., Lipofectamine).
  - Recombinant human BMP4.

- **ML347** stock solution in DMSO.
- Dual-Luciferase® Reporter Assay System (Promega).
- Luminometer.
- Procedure:
  1. Seed C2C12 cells in a 96-well plate and allow them to adhere overnight.
  2. Co-transfect the cells with the BRE-luciferase and Renilla luciferase plasmids.
  3. After 24 hours, replace the medium with a low-serum medium and add serial dilutions of **ML347** or DMSO vehicle.
  4. Pre-incubate with the compound for 1-2 hours.
  5. Stimulate the cells with BMP4 (e.g., 10-50 ng/mL) for 16-24 hours.
  6. Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
  7. Normalize the Firefly luciferase activity to the Renilla luciferase activity.
  8. Plot the normalized luciferase activity against the logarithm of the **ML347** concentration and fit the data to determine the IC<sub>50</sub> value.

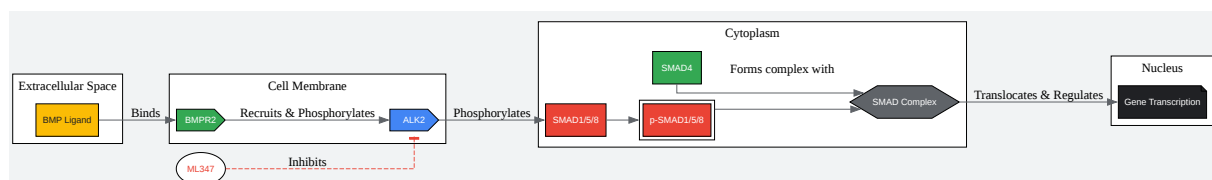
## Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using the Graphviz DOT language to illustrate key concepts related to **ML347**.

### BMP/ALK2 Signaling Pathway

This diagram illustrates the canonical BMP signaling pathway that is inhibited by **ML347**. Bone Morphogenetic Proteins (BMPs) bind to a complex of Type I (e.g., ALK2) and Type II (e.g., BMPR2) receptors. The Type II receptor then phosphorylates and activates the Type I receptor,

which in turn phosphorylates downstream SMAD proteins (SMAD1/5/8). These activated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. **ML347** acts by inhibiting the kinase activity of ALK2, thereby blocking this entire downstream cascade.

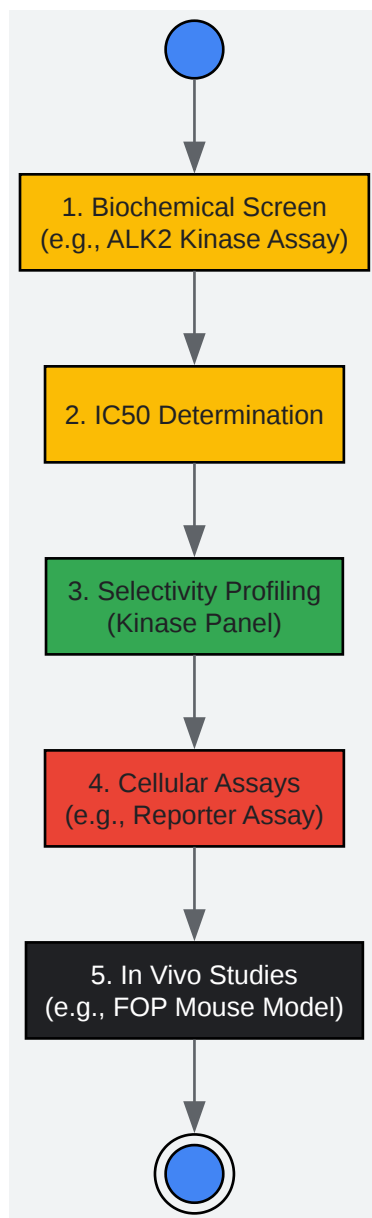


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### BMP/ALK2 Signaling Pathway and **ML347** Inhibition

## Experimental Workflow for **ML347** Characterization

This diagram outlines a typical workflow for the preclinical characterization of a kinase inhibitor like **ML347**. The process begins with a high-throughput biochemical screen to identify potent inhibitors of the target kinase. Hits are then validated and their  $IC_{50}$  values are determined. Promising compounds are subsequently tested for their selectivity against a panel of other kinases. The cellular activity is then assessed to confirm on-target effects in a biological system. Finally, in vivo studies are conducted in relevant animal models to evaluate efficacy and pharmacokinetics.



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#### Workflow for **ML347** Characterization

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